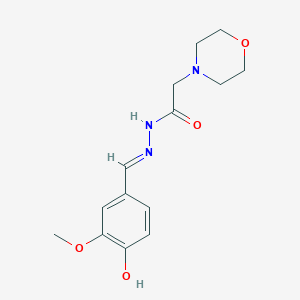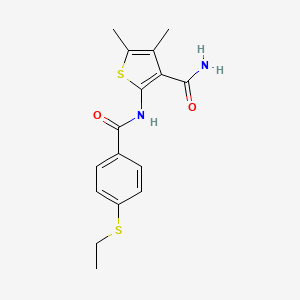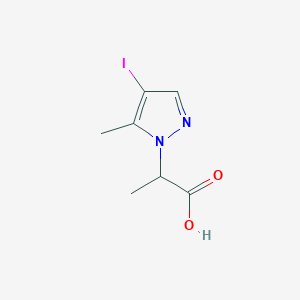![molecular formula C23H18ClFN2O2S B2454664 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899784-33-9](/img/no-structure.png)
3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18ClFN2O2S and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Urease Inhibition and Potential Medical Applications
- A study by Rauf et al. (2010) investigated derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione for urease inhibition. Although the exact compound was not examined, their work on similar structures could imply potential applications in inhibiting urease, an enzyme linked with several medical conditions including ulcers and kidney stones (Rauf et al., 2010).
Synthesis and Antibacterial Potential
- More et al. (2013) synthesized various substituted thieno(2,3-d)pyrimidines, demonstrating the compound's role in developing new antibacterial agents. Their study suggests the potential of the 3-(4-chlorophenyl)-1-(2-fluorobenzyl) derivative as a precursor in synthesizing compounds with antibacterial properties (More et al., 2013).
Herbicidal Applications
- Huazheng (2013) explored pyrimidine-2,4(1H,3H)-dione compounds for herbicidal activities. The study's focus on a compound structurally similar to the one highlights the potential of these derivatives in agricultural applications, particularly as herbicides (Huazheng, 2013).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-fluorobenzaldehyde with 2-aminothiophenol to form 2-(2-fluorobenzylthio)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4-one. The final step involves the reduction of the ketone group to form the desired product.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-aminothiophenol", "4-chlorobenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 2-aminothiophenol in the presence of a base such as potassium carbonate to form 2-(2-fluorobenzylthio)aniline.", "Step 2: Reaction of 2-(2-fluorobenzylthio)aniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4-one.", "Step 3: Reduction of the ketone group in 3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4-one using a reducing agent such as sodium borohydride to form 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] } | |
CAS番号 |
899784-33-9 |
分子式 |
C23H18ClFN2O2S |
分子量 |
440.92 |
IUPAC名 |
3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H18ClFN2O2S/c24-15-9-11-16(12-10-15)27-21(28)20-17-6-2-4-8-19(17)30-22(20)26(23(27)29)13-14-5-1-3-7-18(14)25/h1,3,5,7,9-12H,2,4,6,8,13H2 |
InChIキー |
HTZCVVOOSDZGSA-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)
![2-[1-[2-(4-Bromophenyl)acetyl]piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2454584.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2454587.png)

![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)
![Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454591.png)

![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2454599.png)

![2-[(6-hydroxypyridin-3-yl)formamido]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2454603.png)

